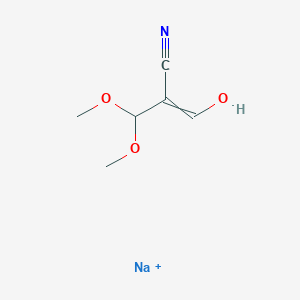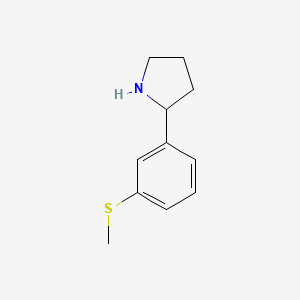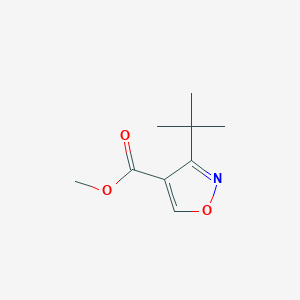![molecular formula C10H11BN2O3 B11763855 [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid: is a boronic acid derivative that features an oxetane ring and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: New carbon-carbon bonded products, such as biaryl compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound’s indazole moiety is of interest in medicinal chemistry due to its potential biological activity. Indazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the material science industry, boronic acid derivatives are used in the development of sensors and other advanced materials due to their ability to form reversible covalent bonds with diols and other molecules .
Mécanisme D'action
The mechanism of action of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the indazole moiety may interact with various molecular targets, such as enzymes or receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
[1-(Oxetan-3-yl)-1H-pyrazol-5-yl]boronic acid: Similar structure but with a pyrazole ring instead of an indazole ring.
[1-(Oxetan-3-yl)piperazine]: Contains an oxetane ring but with a piperazine moiety.
Uniqueness: The unique combination of the oxetane ring and the indazole moiety in [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid provides distinct chemical properties and potential biological activities. The presence of the boronic acid group further enhances its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Propriétés
Formule moléculaire |
C10H11BN2O3 |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
[1-(oxetan-3-yl)indazol-5-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c14-11(15)8-1-2-10-7(3-8)4-12-13(10)9-5-16-6-9/h1-4,9,14-15H,5-6H2 |
Clé InChI |
RFEONICLPXVGTQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(N=C2)C3COC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
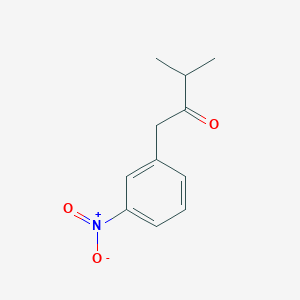

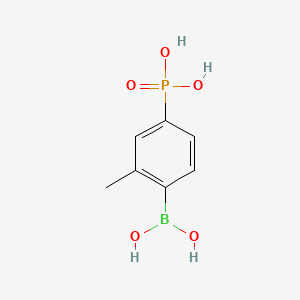
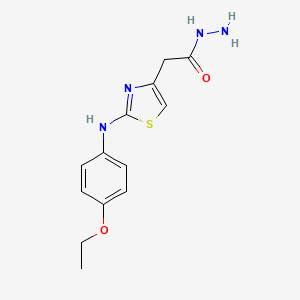
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)
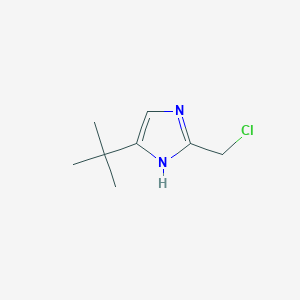
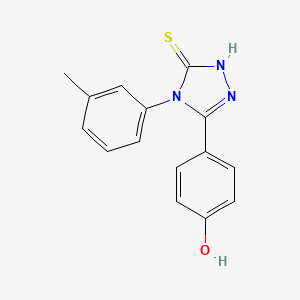

![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
